Azamulin

Catalog No.
S650954
CAS No.
76530-44-4
M.F
C24H38N4O4S
M. Wt
478.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azamulin

CAS Number

76530-44-4

Product Name

Azamulin

IUPAC Name

(4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

Molecular Formula

C24H38N4O4S

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C24H38N4O4S/c1-6-22(4)11-16(32-17(30)12-33-21-26-20(25)27-28-21)23(5)13(2)7-9-24(14(3)19(22)31)10-8-15(29)18(23)24/h13-14,16,18-19,31H,6-12H2,1-5H3,(H3,25,26,27,28)

InChI Key

FMHQJXGMLMSMLC-UHFFFAOYSA-N

SMILES

CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C

Synonyms

SA 85530b; 14-O-(5-(2-Amino1,3,4-triazolyl)thioacetyl)dihydromutilin; Antibiotic TDM 85-530; [(5-Amino-1H-1,2,4-triazol-3-yl)thio]acetic acid (3aS,4R,5S,6R,8R,9R,9aR,10R)-6-ethyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloo

Canonical SMILES

CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C

Isomeric SMILES

CC[C@@]1(C[C@H](C2([C@@H](CC[C@@]3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C

Azamulin is a semi-synthetic derivative of pleuromutilin, classified within the pleuromutilin class of antibiotics. Its chemical structure is characterized by a molecular formula of C24H38N4O4SC_{24}H_{38}N_{4}O_{4}S and a molecular weight of approximately 478.7 g/mol. Azamulin is notable for its selective inhibition of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which play crucial roles in drug metabolism and clearance in the human body .

  • Antibacterial effect (proposed): The exact mechanism of Azamulin's potential antibiotic activity is not fully elucidated in publicly available research.
  • CYP3A inhibition: Azamulin covalently binds to the heme group within the CYP3A enzyme, leading to its irreversible inactivation []. This prevents the enzyme from metabolizing drugs that are typically its substrates.

Safety information on Azamulin is limited. As with any research compound, proper handling procedures should be followed.

Limitations

Detailed information on Azamulin's structure, synthesis, and some physical properties is limited in publicly available research. Further investigation might be required to gain a more comprehensive understanding.

Future Research Directions

  • Exploring the potential of Azamulin as a therapeutic antibiotic.
  • Utilizing Azamulin to study drug-drug interactions mediated by CYP3A.
  • Investigating the detailed mechanism of its antibacterial activity.

Selective Inhibitor of CYP3A4/5

Azamulin functions as a selective inhibitor of CYP3A4 and CYP3A5, two essential CYP enzymes involved in drug metabolism. Studies have shown that azamulin can effectively inhibit these enzymes at low concentrations (around 3 micromolar) with minimal impact on other CYP enzymes []. This specific inhibition makes azamulin a valuable tool for researchers to investigate the specific roles of CYP3A4 and CYP3A5 in metabolizing new drugs [].

Determining Contribution of CYP3A4/5 to Drug Clearance

By utilizing azamulin in conjunction with human hepatocytes (liver cells), researchers can determine the contribution of CYP3A4 and CYP3A5 to the overall clearance (removal) of a new drug candidate. This information is crucial for predicting potential drug-drug interactions and selecting appropriate candidates for further clinical development [].

Understanding the Mechanism of Inhibition

Research also delves into the mechanism by which azamulin binds to and inhibits CYP3A4 and CYP3A5. Structural studies using X-ray crystallography have revealed unique binding patterns of azamulin to these enzymes, providing valuable insights into their differential functionalities. This knowledge can contribute to the development of more specific and potent CYP inhibitors in the future.

  • Investigate the specific roles of these enzymes in drug metabolism.
  • Determine the contribution of CYP3A4/5 to drug clearance.
  • Understand the mechanisms of enzyme inhibition.

Azamulin exhibits a unique mechanism of action as a selective inhibitor of cytochrome P450 3A isoforms. It binds to the active site of these enzymes, leading to competitive inhibition with IC50 values ranging from 26 to 240 nM for CYP3A4 and CYP3A5 . The binding interaction results in a type I spectral change, indicating that azamulin alters the electronic environment around the heme group within the enzyme . This interaction is significant for understanding how azamulin can modulate drug metabolism.

The biological activity of azamulin is primarily linked to its role as an inhibitor of cytochrome P450 enzymes. Studies have demonstrated that azamulin can inhibit the metabolism of various drugs, including midazolam and testosterone, by over 90% at concentrations around 3 µM . Its selectivity for CYP3A4 and CYP3A5 makes it a valuable tool for pharmacokinetic studies, allowing researchers to delineate the contributions of these enzymes in drug metabolism . Additionally, azamulin has shown potential as an antimicrobial agent, although this aspect has not been extensively explored .

Azamulin is synthesized through a multi-step process starting from dihydropleuromutilin tosylate. The synthesis involves a reaction with 2-amino-1,2,4-triazole-5-thiol, which introduces the triazole moiety into the compound. This modification enhances the compound's bioavailability and selectivity for cytochrome P450 enzymes . The synthesis can be summarized as follows:

  • Starting Material: Dihydropleuromutilin tosylate.
  • Reagent: 2-amino-1,2,4-triazole-5-thiol.
  • Reaction Conditions: Specific conditions vary but typically involve organic solvents and controlled temperatures to facilitate the reaction.

Azamulin's primary applications are in pharmacology and drug development. It serves as a selective inhibitor for cytochrome P450 3A4 and 3A5, enabling researchers to study drug-drug interactions and metabolic pathways in human hepatocytes . Additionally, its antimicrobial properties suggest potential applications in treating infections caused by resistant bacteria, although more research is needed in this area .

Interaction studies involving azamulin have primarily focused on its inhibitory effects on various cytochrome P450 isoforms. Research indicates that azamulin exhibits significantly higher selectivity for CYP3A4/5 compared to other enzymes such as CYP1A2 and CYP2C9 . This selectivity is crucial for understanding how azamulin can be utilized in clinical settings to predict metabolic clearance and potential drug interactions.

Azamulin shares structural similarities with other compounds in the pleuromutilin class but stands out due to its unique triazole substitution that enhances selectivity for specific cytochrome P450 enzymes. Below is a comparison with similar compounds:

CompoundClassSelectivity for CYP3AAntimicrobial ActivityUnique Features
AzamulinPleuromutilinHighModerateTriazole moiety enhances selectivity
PleuromutilinPleuromutilinModerateHighBroad-spectrum antibiotic
TiamulinPleuromutilinLowHighUsed primarily in veterinary medicine
ValnemulinPleuromutilinLowHighEffective against respiratory infections
RetapamulinPleuromutilinModerateHighApproved for human use

Azamulin's unique triazole modification not only improves its pharmacokinetic properties but also provides insights into enzyme interactions that are less pronounced in other pleuromutilins .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

478.26137688 g/mol

Monoisotopic Mass

478.26137688 g/mol

Heavy Atom Count

33

Appearance

White to Off-White Solid

Melting Point

>128°C

UNII

875AQ866X1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Azamulin is an azole derivative of pleuromutilin, an antibacterial agent that inhibits protein synthesis by binding to bacterial ribosomes. Azamulin is a highly selective inhibitor of cytochrome P450 3A4 (CYP3A4).

Pictograms

Irritant

Irritant

Wikipedia

Azamulin

Dates

Modify: 2023-08-15

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